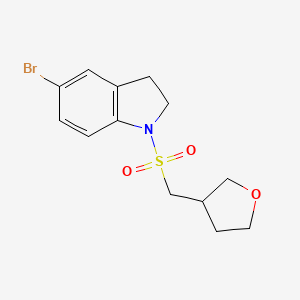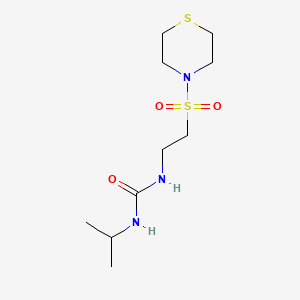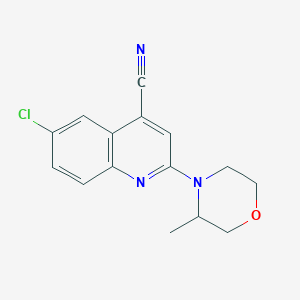![molecular formula C18H22FN3O3 B7553804 N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7553804.png)
N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of a specific enzyme that is involved in the regulation of inflammation and pain.
Mecanismo De Acción
The mechanism of action of N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide involves the inhibition of a specific enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are natural compounds that regulate inflammation and pain. By inhibiting FAAH, N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide increases the levels of endocannabinoids, resulting in reduced inflammation and pain.
Biochemical and Physiological Effects:
N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide has been shown to have several biochemical and physiological effects. It increases the levels of endocannabinoids in the body, which can reduce inflammation and pain. It also has anxiolytic and antidepressant effects, which may be related to its ability to modulate the endocannabinoid system. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide in lab experiments is its specificity for FAAH. This allows researchers to investigate the role of FAAH in various biological processes without affecting other enzymes or pathways. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research of N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide. One area of interest is the development of more potent and selective FAAH inhibitors that can be used in clinical trials. Another direction is the investigation of the role of FAAH in other biological processes, such as memory and learning. Additionally, the potential use of FAAH inhibitors in the treatment of various diseases, such as cancer and neurodegenerative diseases, is an area of active research.
Métodos De Síntesis
The synthesis of N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide involves several steps, including the reaction of 5-fluoro-2-hydroxybenzaldehyde with oxirane, followed by the reaction of the resulting compound with 3-(4-methylpyrazol-1-yl)propanoic acid. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide is widely used in scientific research as a tool to investigate the role of the targeted enzyme in various biological processes. It has been shown to be effective in reducing inflammation and pain in animal models of arthritis, neuropathic pain, and cancer pain. It has also been studied as a potential treatment for inflammatory bowel disease, multiple sclerosis, and other autoimmune disorders.
Propiedades
IUPAC Name |
N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c1-13-10-20-22(11-13)7-6-18(23)21-16-9-14(19)4-5-17(16)25-12-15-3-2-8-24-15/h4-5,9-11,15H,2-3,6-8,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYACTXUYLYGPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCC(=O)NC2=C(C=CC(=C2)F)OCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-Bromoprop-2-enyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7553730.png)
![[2-(Pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone](/img/structure/B7553738.png)
![6-(dimethylamino)-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7553755.png)
![(E)-3-[4-methoxy-3-[methyl-(3-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid](/img/structure/B7553759.png)

![1-[2-[4-(2-Oxopyrrolidin-1-yl)phenoxy]acetyl]-1,4-diazepan-5-one](/img/structure/B7553776.png)
![7-Bromo-2-[(3-phenylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7553779.png)

![1-[2-(2-Fluorophenyl)-2-hydroxyethyl]-3-[(4-fluorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B7553785.png)


![2,2-Dimethyl-1-[4-[(1-methylpiperidin-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7553807.png)
![2-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B7553821.png)
![6-bromo-2-(piperidin-1-ylmethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B7553826.png)